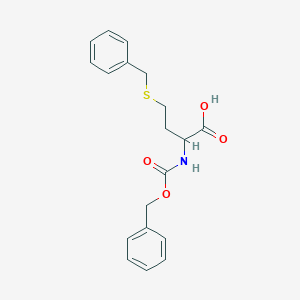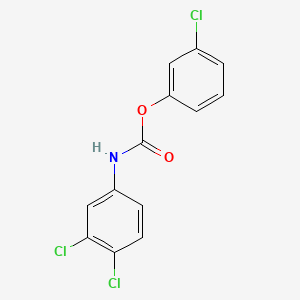
1,4-Dihydro-1,4-methanoanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-1,4-methanoanthracene-9,10-dione is a chemical compound with the molecular formula C({17})H({16})O(_{2}) It is a derivative of anthracene, characterized by the presence of a methano bridge and two ketone groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-methanoanthracene-9,10-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the characteristic methano bridge. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or aminated derivatives, depending on the substituent used.
Applications De Recherche Scientifique
1,4-Dihydro-1,4-methanoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-1,4-methanoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress, inhibition of specific enzymes, and modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A parent compound with a similar aromatic structure but without the methano bridge and ketone groups.
1,4-Dihydro-1,4-methanoanthracene-9,10-dimethoxy: A derivative with methoxy groups instead of ketones.
1,4,4a,9a-Tetrahydro-1,4-methano-anthracene-9,10-dione: A structurally related compound with additional hydrogenation.
Propriétés
Numéro CAS |
32745-55-4 |
|---|---|
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8,13-pentaene-3,10-dione |
InChI |
InChI=1S/C15H10O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-6,8-9H,7H2 |
Clé InChI |
UGTIHRDRMFXRLO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)



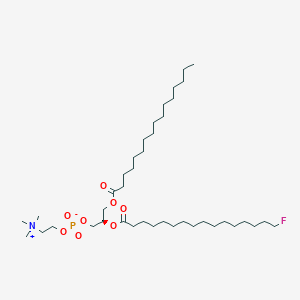
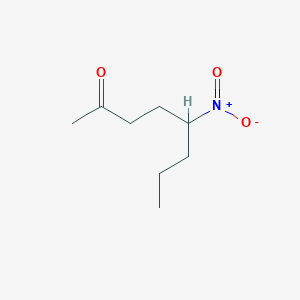



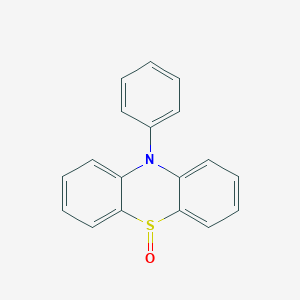
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
